molecular formula C16H20N6O B2616572 2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 920426-82-0

2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

Cat. No.: B2616572
CAS No.: 920426-82-0
M. Wt: 312.377
InChI Key: UBPIHXAOCRRVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors such as 3,4-dimethylaniline and 1-methylpyrazole.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Another class of compounds with similar therapeutic potential.

Uniqueness

2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This unique feature contributes to its superior efficacy in inhibiting cancer cell proliferation compared to other similar compounds.

Properties

IUPAC Name

2-[[6-(3,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-10-4-5-12(8-11(10)2)19-16-20-14(17-6-7-23)13-9-18-22(3)15(13)21-16/h4-5,8-9,23H,6-7H2,1-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPIHXAOCRRVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.